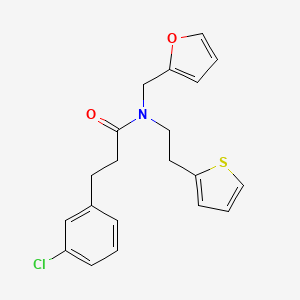
3-(3-chlorophenyl)-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-chlorophenyl)-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)propanamide is a complex organic compound that features a combination of aromatic rings and heterocyclic structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)propanamide typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, such as 3-chlorobenzaldehyde, furan-2-carbaldehyde, and thiophene-2-carbaldehyde. These intermediates undergo condensation reactions, followed by amide bond formation under controlled conditions. Common reagents used in these reactions include reducing agents, catalysts, and solvents like dichloromethane and ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
3-(3-chlorophenyl)-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Halogenation and nitration reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
3-(3-chlorophenyl)-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-(3-chlorophenyl)-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s aromatic and heterocyclic structures enable it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and interaction dynamics are essential to understand its full mechanism of action.
類似化合物との比較
Similar Compounds
- 3-(3-chlorophenyl)-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide
- 3-(3-chlorophenyl)-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)butanamide
Uniqueness
Compared to similar compounds, 3-(3-chlorophenyl)-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)propanamide stands out due to its specific combination of functional groups and structural motifs
生物活性
The compound 3-(3-chlorophenyl)-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)propanamide is a complex organic molecule with potential biological activities. This article reviews its synthesis, characterization, and biological activity, particularly focusing on its antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is C19H18ClNO2S, and it has a molecular weight of approximately 359.87 g/mol. The structure features a chlorophenyl group, a furan ring, and a thiophene moiety, which are known to contribute to its biological activities.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that include the Gewald reaction for constructing the thiophene derivatives. Various characterization techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds .
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of similar compounds containing furan and thiophene rings. For instance, derivatives of 2-amino-4-(4-chlorophenyl) demonstrated significant antimicrobial activity against various bacterial strains. The presence of electron-withdrawing groups like chlorine has been associated with enhanced activity against pathogens .
| Compound | Activity | IC50 (µM) |
|---|---|---|
| 3-(3-chlorophenyl)-N-(furan-2-ylmethyl)-N-(thiophen-2-yl)propanamide | Antimicrobial | Data not specified |
| 2-amino-4-(4-chlorophenyl) derivatives | Antimicrobial | 0.48 - 5.13 |
Anticancer Activity
The anticancer potential of related compounds has also been investigated. For example, some derivatives exhibited cytotoxic effects on cancer cell lines such as MCF-7 and HCT-116, with IC50 values ranging from 0.11 to 1.47 µM, indicating potent activity . The mechanism of action often involves apoptosis induction through caspase activation.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Thiophene derivatives | MCF-7 | 0.65 - 2.41 |
| Furan-containing compounds | HCT-116 | Comparable to reference |
Case Studies
- Antimicrobial Study : A study conducted by Arora et al. synthesized various Schiff bases derived from thiophene and furan, demonstrating significant antimicrobial activity against Gram-positive and Gram-negative bacteria .
- Anticancer Study : Research on oxadiazole derivatives indicated that modifications in the phenyl ring could enhance anticancer properties, suggesting that similar modifications in our compound could yield promising results .
特性
IUPAC Name |
3-(3-chlorophenyl)-N-(furan-2-ylmethyl)-N-(2-thiophen-2-ylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO2S/c21-17-5-1-4-16(14-17)8-9-20(23)22(15-18-6-2-12-24-18)11-10-19-7-3-13-25-19/h1-7,12-14H,8-11,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEBLAOKKAXDSDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC(=O)N(CCC2=CC=CS2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














